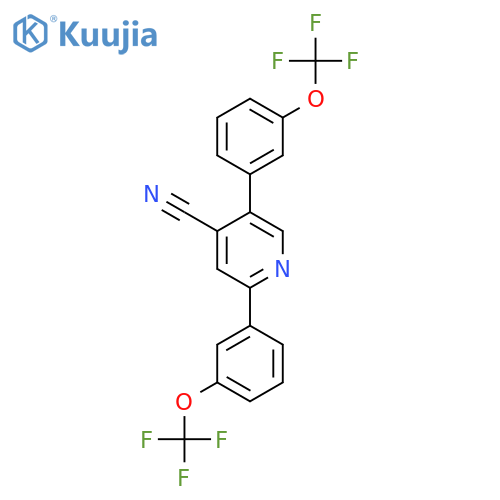Cas no 1261560-09-1 (2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)

1261560-09-1 structure
商品名:2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile
CAS番号:1261560-09-1
MF:C20H10F6N2O2
メガワット:424.296025753021
CID:4987931
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile
-
- インチ: 1S/C20H10F6N2O2/c21-19(22,23)29-15-5-1-3-12(7-15)17-11-28-18(9-14(17)10-27)13-4-2-6-16(8-13)30-20(24,25)26/h1-9,11H
- InChIKey: LWTMZTPMRNYSTK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1=CN=C(C=C1C#N)C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 617
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 55.1
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002323-250mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A013002323-1g |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 1g |
$1564.50 | 2023-09-03 | |
| Alichem | A013002323-500mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 500mg |
$806.85 | 2023-09-03 |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
1261560-09-1 (2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
